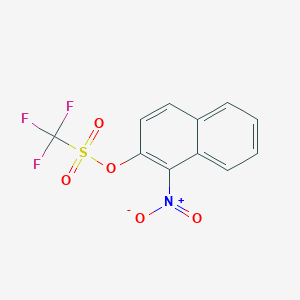

1-Nitronaphthalen-2-yl triflate

Description

Significance of Aryl Triflates as Key Synthetic Intermediates and Superior Leaving Groups

Aryl triflates, which are esters of trifluoromethanesulfonic acid and phenols, are highly valued as synthetic intermediates primarily due to the exceptional leaving group ability of the triflate (TfO⁻) anion. nih.gov The triflate group is considered one of the best leaving groups in organic chemistry because its negative charge is extensively stabilized through the resonance delocalization across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. nih.gov This high stability of the departing anion makes the carbon-oxygen bond of the aryl triflate susceptible to cleavage.

This reactivity makes aryl triflates excellent electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. orgsyn.org They serve as stable, easily prepared alternatives to the more traditional aryl halides. The transformation of a phenol (B47542), a common and often inexpensive starting material, into a highly reactive aryl triflate allows for the introduction of a diverse range of functionalities onto an aromatic ring. While alkyl triflates can be unstable, aryl triflates generally exhibit greater stability, often allowing for purification by column chromatography. reddit.com

Overview of Nitronaphthalene Derivatives in Advanced Chemical Transformations

Nitronaphthalene derivatives, and nitroarenes in general, represent a fundamental class of compounds in organic synthesis. They are readily accessible through the direct nitration of aromatic rings, a classic and efficient electrophilic aromatic substitution reaction. ontosight.ainih.gov Traditionally, the nitro group was often seen as a precursor to an amino group through reduction, which could then be further functionalized.

However, contemporary research has unveiled the potential of the nitro group itself as a leaving group in cross-coupling reactions, a process termed denitrative coupling. acs.orgnih.gov This strategy avoids the often harsh and multi-step sequence of reduction, diazotization, and Sandmeyer-type reactions typically required to convert a nitroarene into a haloarene for subsequent coupling. acs.orgnih.gov Palladium-catalyzed reactions have been developed that enable the direct C–NO₂ bond cleavage and subsequent formation of new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org This has significantly expanded the utility of nitroarenes, including nitronaphthalenes, as readily available electrophilic feedstocks in constructing complex molecular architectures. acs.orgacs.org

Contextualization of 1-Nitronaphthalen-2-yl Triflate within Contemporary Organic Synthesis Strategies

This compound is a molecule that uniquely combines the functionalities of both an aryl triflate and a nitronaphthalene. This dual-functionality positions it as a potentially versatile intermediate in sophisticated synthetic strategies. The presence of two distinct and highly valuable leaving groups on the same naphthalene (B1677914) core—the triflate at the 2-position and the nitro group at the 1-position—opens up possibilities for sequential and site-selective cross-coupling reactions.

Chemists can potentially exploit the differential reactivity of the C-OTf and C-NO₂ bonds to introduce different substituents in a controlled manner. For instance, one might selectively react the more labile triflate group under a specific set of palladium-catalyzed conditions, leaving the nitro group intact for a subsequent, different coupling reaction. This capability for programmed, stepwise functionalization is highly desirable for the efficient and convergent synthesis of highly substituted naphthalene derivatives, which are core structures in many pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of these groups allows for the synthesis of complex targets that might otherwise require lengthy and less efficient routes.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| This compound | C₁₁H₆F₃NO₅S | 321.23 | Not available | Not available |

| 1-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 | Yellow crystalline solid | 56-62 ontosight.ainih.govchembk.com |

| 2-Naphthyl trifluoromethanesulfonate (B1224126) | C₁₁H₇F₃O₃S | 276.23 | Solid | 30-32 sigmaaldrich.com |

Table 2: Chemical Identifiers

| Compound Name | CAS Number | PubChem CID |

| This compound | 253270-06-3 molbase.com | Not available |

| 1-Nitronaphthalene | 86-57-7 | 6849 nih.gov |

| 2-Naphthyl trifluoromethanesulfonate | 3857-83-8 sigmaaldrich.com | 138600 |

Structure

3D Structure

Properties

IUPAC Name |

(1-nitronaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO5S/c12-11(13,14)21(18,19)20-9-6-5-7-3-1-2-4-8(7)10(9)15(16)17/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJCKXHADXAXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207393 | |

| Record name | 1-Nitro-2-naphthalenyl 1,1,1-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132993-24-9 | |

| Record name | 1-Nitro-2-naphthalenyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132993-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2-naphthalenyl 1,1,1-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitronaphthalen 2 Yl Triflate

Preparation via Electrophilic Triflation of Hydroxynaphthalene Precursors

The most prevalent route to 1-Nitronaphthalen-2-yl triflate involves the reaction of a 1-nitro-2-hydroxynaphthalene (1-nitro-2-naphthol) derivative with a potent triflating agent. Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride (Tf₂O), is frequently employed for this transformation due to its high reactivity. wikipedia.orgnih.gov The fundamental reaction converts the phenolic hydroxyl group into a triflate ester, a group known for its utility in cross-coupling reactions. acs.orgorganic-chemistry.org

Direct Conversion from 2-Nitronaphthol Derivatives

The direct synthesis of this compound is achieved by treating 1-nitro-2-naphthol (B1581586) with triflic anhydride. This reaction is typically performed in the presence of a base and an appropriate solvent. commonorganicchemistry.com The precursor, 1-nitro-2-naphthol, can be synthesized through various methods, including the nitration of β-naphthyl ethyl ether or the oxidation of 1-nitroso-2-naphthol. orgsyn.org

The stoichiometry of triflic anhydride is a critical parameter in the synthesis of aryl triflates. A slight excess of the anhydride is often used to ensure complete conversion of the starting phenol (B47542). However, triflic anhydride is a powerful and aggressive electrophile that readily hydrolyzes, so precise control is necessary. wikipedia.org

The addition of triflic anhydride is typically performed in a controlled, dropwise manner at reduced temperatures, such as in an ice or dry ice bath. orgsyn.org This slow addition helps to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts. A procedure for the synthesis of a vinyl triflate from a ketone, for instance, specifies the dropwise addition of triflic anhydride with swirling over several minutes to a cooled solution. orgsyn.org Similarly, a method for preparing aryl triflates under aqueous conditions highlights the slow addition of the anhydride to achieve rapid and quantitative product formation. organic-chemistry.org

Organic bases are integral to the triflation of phenols. Their primary role is to neutralize the triflic acid (TfOH) that is generated as a byproduct of the reaction. wikipedia.org The absence of a base would lead to a highly acidic environment, which could promote side reactions or decomposition of the desired product.

Commonly used bases include tertiary amines like triethylamine (B128534) (Et₃N) and pyridine. commonorganicchemistry.comorgsyn.org The choice of base can influence the reaction's efficiency and the purity of the final product. For example, the preparation of esters and amides from acyl chlorides, a similar reaction type, utilizes triethylamine to form a hydrochloride salt, effectively removing the acidic byproduct. wikipedia.org However, some synthetic protocols have been developed to omit amine bases, which can sometimes contaminate the product and interfere with subsequent catalytic reactions. organic-chemistry.org An alternative approach uses aqueous inorganic bases like potassium phosphate (B84403) (K₃PO₄), which facilitates a simple workup involving phase separation. organic-chemistry.org

| Base | Typical Role | Considerations | Reference |

|---|---|---|---|

| Pyridine | Acid Scavenger | Commonly used in anhydrous conditions. | orgsyn.org |

| Triethylamine (TEA) | Acid Scavenger | Forms triethylammonium (B8662869) triflate salt. Can be difficult to remove completely. | commonorganicchemistry.comwikipedia.org |

| Potassium Phosphate (K₃PO₄) | Aqueous Base | Used in biphasic systems, avoids amine contamination, allows for easy separation. | organic-chemistry.org |

| Imidazole | Base/Catalyst | Studied in related naphthalene (B1677914) oxidation reactions, affecting yield and specificity. | epa.gov |

The selection of a suitable solvent is crucial for ensuring high yield and purity. The solvent must be inert to the highly reactive triflic anhydride and should facilitate the dissolution of both the hydroxynaphthalene precursor and the base. Aprotic solvents are generally preferred.

Dichloromethane (CH₂Cl₂) is a frequently used solvent for triflation reactions due to its inertness and ability to dissolve a wide range of organic compounds. commonorganicchemistry.com Other solvents such as n-pentane and toluene (B28343) have also been successfully employed. orgsyn.orgorganic-chemistry.org In some specialized applications, such as microwave-assisted synthesis, solvents like tetrahydrofuran (B95107) (THF) have been used, although they may not be ideal for rapid heating due to lower boiling points. acs.org The choice of solvent can impact reaction kinetics and the ease of product isolation. For instance, using a biphasic system with toluene and water allows for simple separation of the organic product layer. organic-chemistry.org

| Solvent | Reaction System | Advantages | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Anhydrous | Good solubility for reactants, inert. | commonorganicchemistry.com |

| n-Pentane | Anhydrous | Used for reactions at very low temperatures. | orgsyn.org |

| Toluene | Biphasic (with water) | Facilitates easy product isolation via phase separation. | organic-chemistry.org |

| Tetrahydrofuran (THF) | Microwave-assisted | Suitable for microwave heating despite limitations. | acs.org |

Consideration of Alternative Preparative Routes to this compound

While the use of triflic anhydride is the most common method, alternative reagents have been developed to overcome some of its limitations, such as its high reactivity and moisture sensitivity. acs.org

One significant alternative is the use of N-phenylbis(trifluoromethanesulfonimide), also known as N-phenyltriflimide. This reagent is a stable, crystalline solid that is less aggressive than triflic anhydride, often leading to improved selectivity in the triflation of phenols. acs.org Microwave-assisted synthesis using N-phenyltriflimide has been shown to dramatically reduce reaction times to as little as six minutes, providing aryl triflates in good to excellent yields (69-91%). acs.org

Another modern approach involves the ex situ generation of trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F) gas. chemrxiv.org This method, part of the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, uses a two-chamber reactor to produce the gas, which then reacts with the phenol in a separate chamber. This technique offers high chemoselectivity and clean reaction profiles, making it beneficial for both laboratory-scale synthesis and potentially for process chemistry. chemrxiv.org These alternative methods provide milder and sometimes more efficient pathways to aryl triflates, including, by extension, this compound.

Reactivity and Transformation Pathways of 1 Nitronaphthalen 2 Yl Triflate

Palladium-Catalyzed Cross-Coupling Reactions Involving the Triflate Moiety

The triflate group of 1-Nitronaphthalen-2-yl triflate is the primary site for palladium-catalyzed cross-coupling reactions. These transformations typically proceed via a catalytic cycle involving oxidative addition of the aryl triflate to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The nitro group is expected to act as a strong electron-withdrawing group, which can enhance the rate of the initial oxidative addition step.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide or triflate with an organoboron compound in the presence of a palladium catalyst and a base.

The success of the Suzuki-Miyaura coupling of this compound would depend on the nature of the organoboron reagent. Generally, aryl triflates can be coupled with a wide range of organoboron compounds. nih.govyoutube.com

Boronic Acids: Arylboronic acids are the most common coupling partners in Suzuki-Miyaura reactions due to their commercial availability and general stability. The coupling of this compound with various substituted phenylboronic acids would be expected to proceed, although the strong electron-withdrawing nature of the nitro group might influence the reaction efficiency.

Boronate Esters: Organoboronate esters, such as pinacol (B44631) esters, are often used as alternatives to boronic acids, particularly for less stable or more complex organic fragments. They are known to participate effectively in couplings with aryl triflates. nih.gov

Trifluoroborates: Potassium organotrifluoroborates are another class of air- and moisture-stable organoboron reagents that have proven effective in Suzuki-Miyaura couplings with aryl triflates, often providing high yields under mild conditions. researchgate.netorganic-chemistry.orgnih.gov

A hypothetical screening of organoboron reagents for the Suzuki-Miyaura coupling of this compound is presented in the table below, based on general knowledge of similar reactions.

| Organoboron Reagent | Expected Outcome | Potential Limitations |

| Phenylboronic acid | High yield of 2-phenyl-1-nitronaphthalene | Potential for side reactions due to the nitro group under harsh conditions. |

| 4-Methoxyphenylboronic acid | Good to high yield | The electron-donating group on the boronic acid may affect transmetalation rates. |

| 4-Trifluoromethylphenylboronic acid | Good to high yield | The electron-withdrawing group may influence reaction kinetics. |

| Naphthalene-2-boronic acid pinacol ester | Good yield | Steric hindrance might require optimized catalyst systems. |

| Potassium vinyltrifluoroborate | Moderate to good yield | Potential for competing side reactions depending on the catalyst and conditions. |

The choice of ligand is crucial for the success of the Suzuki-Miyaura coupling, as it influences the stability, activity, and selectivity of the palladium catalyst.

Phosphine (B1218219) Ligands: A wide variety of phosphine ligands have been developed for Suzuki-Miyaura couplings. For aryl triflates, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. Examples include tri(tert-butyl)phosphine (P(t-Bu)3), Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), and 1,1'-bis(diphenylphosphino)ferrocene (dppf). The selection of the optimal phosphine ligand would likely depend on the specific organoboron reagent used. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and can form highly stable and active palladium complexes. NHC-Pd complexes have been shown to be effective for the coupling of challenging substrates, and they could offer advantages in the Suzuki-Miyaura coupling of this compound, potentially leading to higher yields and faster reaction times.

The following table summarizes catalyst systems commonly used for Suzuki-Miyaura couplings of aryl triflates, which would be applicable to this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 80-110 |

| Pd2(dba)3 | P(t-Bu)3 | CsF | Dioxane | 80-100 |

| PdCl2(dppf) | (none) | K2CO3 | DMF | 90-120 |

| [Pd(IPr)(cinnamyl)Cl] | (none) | NaOt-Bu | THF | 25-60 |

For the Suzuki-Miyaura coupling of this compound, the regioselectivity is dictated by the position of the triflate leaving group, meaning the new carbon-carbon bond will form exclusively at the C-2 position of the naphthalene (B1677914) ring. Stereoselectivity is not a factor in this specific reaction as it involves the coupling of two sp2-hybridized carbon centers, and no new stereocenters are formed. The stereochemistry of the organoboron reagent, if it contains stereocenters, is typically retained during the reaction. nih.govd-nb.infobeilstein-journals.org

Heck Reaction of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene in the presence of a base. This reaction is a powerful tool for the synthesis of substituted alkenes.

The Heck reaction of this compound would involve its coupling with various olefinic substrates. The regioselectivity of the Heck reaction is a key consideration and is influenced by the nature of the olefin and the reaction conditions. chemrxiv.org

Electron-Deficient Olefins (e.g., Acrylates, Styrenes): With electron-deficient olefins like acrylates and styrenes, the arylation typically occurs at the β-position of the double bond, leading to the formation of the linear, trans-substituted product. For example, the reaction with ethyl acrylate would be expected to yield ethyl (E)-3-(1-nitronaphthalen-2-yl)acrylate. nih.govunistra.fr

Electron-Rich Olefins (e.g., Vinyl Ethers): The regioselectivity with electron-rich olefins can be more complex and may depend on the specific catalyst system employed. Both α- and β-arylation can occur.

Unactivated Olefins (e.g., Ethylene): The Heck reaction with simple alkenes like ethylene can be challenging but is possible under specific conditions, often requiring higher pressures. This would lead to the formation of 2-vinyl-1-nitronaphthalene.

The following table provides a hypothetical overview of the expected products from the Heck reaction of this compound with various olefins.

| Olefin Substrate | Expected Major Product | Catalyst/Conditions |

| Styrene | (E)-1-Nitro-2-styrylnaphthalene | Pd(OAc)2, PPh3, Et3N, DMF, 100 °C |

| Ethyl acrylate | Ethyl (E)-3-(1-nitronaphthalen-2-yl)acrylate | Pd(OAc)2, P(o-tol)3, NEt3, MeCN, 80 °C |

| Ethylene | 2-Vinyl-1-nitronaphthalene | PdCl2(PPh3)2, Ag2CO3, High Pressure |

| Cyclohexene | 3-(1-Nitronaphthalen-2-yl)cyclohex-1-ene | Pd(OAc)2, dppf, Cs2CO3, Dioxane, 120 °C |

Based on a thorough review of available scientific literature, there is no specific information regarding the reactivity and transformation pathways of the chemical compound “this compound” for the requested reactions. Searches for this particular compound in the context of Sonogashira coupling, Buchwald-Hartwig amination, their mechanistic pathways, and the influence of reaction conditions did not yield any published research data.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" as per the provided outline and strict content inclusions. The required detailed research findings and data tables for this specific compound are not available in the current body of scientific literature.

Buchwald-Hartwig Amination of this compound

Amination Reagents and Catalytic Systems for C-N Bond Formation

The Buchwald-Hartwig amination of aryl triflates is a versatile method for forming C-N bonds. wikipedia.orgrug.nl The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. A variety of primary and secondary amines can be used as the nitrogen source.

Amination Reagents:

Primary Alkylamines: These are common coupling partners in Buchwald-Hartwig reactions. A key challenge can be preventing over-arylation to form the tertiary aniline. nih.gov

Secondary Alkylamines: Cyclic secondary amines, in particular, are of significant interest in medicinal chemistry and are often successful coupling partners. nih.gov

Aromatic Amines (Anilines): Substituted anilines can be coupled with aryl triflates. The electronic properties of the aniline can influence the reaction outcome. beilstein-journals.org

Ammonia (B1221849) Equivalents: The direct use of ammonia as a reagent is challenging due to its strong coordination to palladium. wikipedia.org Therefore, ammonia surrogates like benzophenone imine are often employed, followed by hydrolysis to yield the primary arylamine. beilstein-journals.org

Catalytic Systems:

The choice of catalyst and ligand is crucial for an efficient amination reaction. Over the years, several generations of catalysts have been developed to improve the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.orgrug.nl

| Palladium Source | Ligand | Base | Typical Solvent |

| Pd(OAc)₂ | XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

| Pd₂(dba)₃ | BrettPhos | NaOtBu, K₂CO₃ | THF, Toluene |

| Pd(acac)₂ | Josiphos-type ligands | LiHMDS | Dioxane |

This table presents representative catalytic systems for the Buchwald-Hartwig amination of aryl triflates based on the available literature.

Strategies for Overcoming Coupling Challenges with Amine Nucleophiles

The amination of this compound may present specific challenges due to the steric environment of the naphthalene ring and the electronic properties of the nitro group.

Steric Hindrance: The ortho-position to the triflate group on the naphthalene ring can create steric hindrance, potentially slowing down the reductive elimination step in the catalytic cycle. The use of bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, can promote this step and improve reaction efficiency. nih.gov

Substrate Deactivation/Side Reactions: The strongly electron-withdrawing nitro group can influence the reactivity of the aryl triflate. Careful selection of the base is necessary to avoid potential side reactions. While strong bases like sodium tert-butoxide are common, weaker bases such as potassium carbonate may be required for substrates with sensitive functional groups. libretexts.org

Ligand Selection: The choice of ligand is critical. Bidentate phosphine ligands like BINAP and DPPF were early developments that showed improved reactivity for aryl triflates compared to first-generation catalysts. wikipedia.org More advanced, sterically hindered monophosphine ligands have further expanded the scope of the reaction. nih.gov

Other Transition Metal-Catalyzed Reactions of this compound Derivatives

Beyond C-N bond formation, the functional groups on this compound allow for other transition metal-catalyzed transformations. The nitro group, in particular, can participate in denitrative coupling reactions.

Palladium-Catalyzed Denitrative Coupling of Nitroarene Intermediates

Palladium catalysts can activate the C-NO₂ bond of nitroarenes, enabling the nitro group to be replaced by other functionalities. acs.org This denitrative coupling offers an alternative to using aryl halides or triflates as electrophiles.

Research has demonstrated the viability of palladium-catalyzed denitrative cross-coupling reactions with a variety of nitroarenes. acs.org For instance, a system of Pd(acac)₂ with the BrettPhos ligand has been used to couple nitroarenes with amines. acs.org This approach could potentially be applied to this compound, targeting the nitro group instead of the triflate.

Furthermore, palladium-catalyzed denitrative Sonogashira-type couplings between nitroarenes and terminal alkynes have been developed. nih.govrsc.org This methodology allows for the formation of a C-C bond at the position of the nitro group. Other denitrative couplings include the formation of C-O bonds with arylboronic acids and water, and C-N bonds with heteroarenes like pyrroles, indoles, and carbazoles. acs.orgrsc.org

Nucleophilic Substitution Reactions Involving the Triflate Moiety

The triflate group is an excellent leaving group, making the C-2 position of this compound susceptible to nucleophilic attack.

General Reactivity of Triflate as an Excellent Leaving Group in SN2 Processes

The trifluoromethanesulfonate (B1224126) (triflate) anion is an exceptionally stable anion due to resonance delocalization of the negative charge over the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This stability makes the triflate group a superb leaving group in nucleophilic substitution reactions. nih.gov In the context of Sₙ2 reactions, which typically occur at sp³-hybridized carbon centers, the triflate group's ability to readily depart facilitates the backside attack by a nucleophile. While a classical Sₙ2 reaction at the sp²-hybridized carbon of an aromatic ring is not feasible, the excellent leaving group ability of the triflate is a key factor in other substitution pathways on the aromatic ring. wikipedia.org

Aromatic Nucleophilic Substitution Pathways (SₙAr) with Suitable Nucleophiles

Aromatic nucleophilic substitution (SₙAr) is a plausible reaction pathway for this compound. The SₙAr mechanism is favored on aromatic rings that are electron-deficient, a condition met by the presence of the strongly electron-withdrawing nitro group. wikipedia.org The nitro group, being ortho to the triflate leaving group, can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. pressbooks.pubmasterorganicchemistry.com

Studies have shown that electron-poor aryl triflates, particularly those activated by nitro groups, can undergo SₙAr reactions with secondary amines. researchgate.net These reactions can proceed even at room temperature in the absence of a solvent, highlighting the high reactivity of these substrates. researchgate.net The reaction involves the addition of the nucleophile to the carbon bearing the triflate group, forming a resonance-stabilized anionic intermediate, followed by the elimination of the triflate anion to restore aromaticity. pressbooks.pub

However, the scope of the SₙAr reaction can be limited by the nature of the nucleophile. For example, bulky amines may not react due to steric hindrance, and with certain primary amines, a competing aminolysis of the triflate group at the sulfur atom can occur. researchgate.net

Transformations Directly Involving the Nitro Group of this compound and its Derivatives

The nitro group is a versatile functional moiety that significantly influences the chemical reactivity of the naphthalene scaffold in this compound. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution. Beyond its influence on the aromatic system, the nitro group itself is amenable to a variety of chemical transformations, most notably reduction to the corresponding amino group. These transformations are pivotal in synthetic chemistry as they open pathways to a wide array of naphthalenic structures with diverse applications. Aromatic amines, for instance, are crucial building blocks for dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.comjsynthchem.com This section focuses on the chemical reactions that directly involve the nitro group of this compound and its derivatives, with a primary emphasis on its reduction and other functional group interconversions.

Chemoselective Reduction of the Nitro Group to Amino Naphthalene Derivatives

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. For a molecule like this compound, which contains another potentially reactive functional group (the triflate), achieving this reduction with high chemoselectivity is paramount. The triflate group is an excellent leaving group and can be susceptible to cleavage under certain reductive conditions. Therefore, the choice of reducing agent and reaction conditions is critical to ensure the selective transformation of the nitro group while preserving the triflate moiety. The resulting aminonaphthalenyl triflate is a valuable intermediate, poised for further functionalization at either the amino group or the triflate-bearing carbon.

Catalytic Hydrogenation Protocols (e.g., Pd/C, Raney Nickel)

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitroarenes. wikipedia.org This heterogeneous catalysis method typically involves the use of a metal catalyst and a source of hydrogen.

Palladium on Carbon (Pd/C): This is one of the most common catalysts for the hydrogenation of nitro groups due to its high activity and selectivity. The reaction is typically carried out by stirring the nitro compound with a catalytic amount of Pd/C under a hydrogen atmosphere. The efficiency of the reduction can be influenced by the solvent, temperature, and hydrogen pressure. For the hydrogenation of 1-nitronaphthalene, Pd/C catalysts have demonstrated high conversion rates and excellent selectivity to the corresponding naphthylamine. researchgate.net Supported palladium catalysts are a focus of many studies for hydrogenation reactions. birmingham.ac.ukresearchgate.netrsc.org

Raney Nickel: Developed by Murray Raney, this catalyst is a fine-grained, porous solid composed mostly of nickel derived from a nickel-aluminum alloy. acs.orgorgsyn.orgesrf.fr It is a highly effective heterogeneous catalyst for the hydrogenation of a wide range of organic compounds, including aromatic nitro groups. wikipedia.orgacs.org Raney nickel is often used under milder conditions of temperature and pressure compared to other nickel catalysts. orgsyn.orgresearchgate.net The catalytic hydrogenation of nitrophenols to aminophenols has been successfully demonstrated using Raney nickel. researchgate.net

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitronaphthalenes

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (MPa) | Outcome |

|---|---|---|---|---|---|

| Pd/C | H₂ gas | Ethanol | 140 | 4.0 | 100% conversion of 1-nitronaphthalene, >99.8% selectivity to 1-naphthylamine. researchgate.net |

| Pd/Graphene | H₂ gas | Methanol | Ambient | - | High activity and stability for nitrotoluene hydrogenation. rsc.org |

| Raney Nickel | H₂ gas | Various | 100-150 | High Pressure | Effective for hydrogenation of nitro compounds. orgsyn.org |

Stoichiometric Reducing Agents (e.g., Fe/Acid, SnCl₂)

Before the widespread adoption of catalytic hydrogenation, the reduction of nitroarenes was commonly achieved using stoichiometric amounts of metals in acidic media. These methods are still valuable, particularly in laboratory settings, due to their reliability and operational simplicity.

Iron in Acidic Media (Fe/Acid): The reduction of aromatic nitro compounds using iron filings in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and economically viable method. This process, known as the Béchamp reduction, has been used on an industrial scale. wikipedia.org While effective, a significant drawback is the formation of large quantities of iron oxide sludge, which can pose environmental challenges. researchgate.net

Tin(II) Chloride (SnCl₂): Stannous chloride is another widely used stoichiometric reducing agent for the conversion of aromatic nitro compounds to anilines. wikipedia.org The reaction is typically carried out in a protic solvent like ethanol or acetic acid. This method is particularly useful for small-scale laboratory syntheses.

Table 2: Comparison of Stoichiometric Reducing Agents for Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fe / HCl or CH₃COOH | Reflux in aqueous ethanol | Inexpensive, reliable | Formation of large amounts of iron sludge, harsh acidic conditions. wikipedia.orgresearchgate.net |

| SnCl₂ / HCl | Ethanol, reflux | Good for laboratory scale, effective for a range of substrates. wikipedia.org | Stoichiometric amounts of tin salts are produced as waste. |

| Sodium Hydrosulfite | Aqueous solution | Mild conditions | Can sometimes lead to over-reduction or side products. wikipedia.org |

Selective Reduction Strategies in Multiply Substituted Naphthalenes

In naphthalenes bearing multiple substituents, achieving selective reduction of a nitro group can be challenging. The presence of other reducible groups or multiple nitro groups necessitates careful selection of reagents and reaction conditions. jrfglobal.com For a substrate like this compound, the primary concern is the potential for hydrogenolysis of the carbon-triflate bond, especially under catalytic hydrogenation conditions.

Strategies to enhance selectivity include:

Catalyst Choice: Using less reactive catalysts or employing catalyst poisons can sometimes prevent the reduction of more sensitive functional groups.

Reagent Selection: Non-catalytic methods, such as reduction with SnCl₂ or Fe, may offer better chemoselectivity for the nitro group in the presence of a triflate, as they are less likely to effect hydrogenolysis.

Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can help to minimize side reactions during catalytic hydrogenation.

In cases of dinitroarenes, it is sometimes possible to selectively reduce one nitro group over another based on its electronic and steric environment. For instance, a protocol using borane-tetrahydrofuran complex (BH₃-THF) has been reported for the chemoselective reduction of a nitro group adjacent to a hydroxyl group in polynitrophenols, while nitro groups at meta and para positions remain unaffected. jrfglobal.com This highlights the potential for achieving high selectivity through reagent control guided by the substrate's specific substitution pattern.

Functional Group Interconversions of the Nitro Moiety (e.g., beyond direct reduction)

The transformation of the nitro group is not limited to its complete reduction to an amine. Partial reduction can lead to other valuable nitrogen-containing functional groups, such as hydroxylamines, nitroso compounds, and azo compounds. wikipedia.org The specific product obtained often depends on the reducing agent used and the pH of the reaction medium. libretexts.org

Reduction to Hydroxylamines: The partial reduction of nitroarenes to aryl hydroxylamines can be achieved using specific reagents. For example, zinc metal in the presence of aqueous ammonium chloride is a common method for this transformation. wikipedia.org Certain enzymatic reductions also selectively convert aromatic nitro groups to the corresponding hydroxylamino groups. nih.gov

Reduction to Azo Compounds: Bimolecular reduction products, such as azo compounds, can be formed under certain conditions, particularly when using metal hydrides as the reducing agent. wikipedia.org

Reduction to Hydrazine Compounds: Treatment of nitroarenes with an excess of zinc metal can lead to the formation of N,N'-diarylhydrazines. wikipedia.org

These intermediates can be valuable in their own right or can be used in subsequent reactions to build more complex molecular architectures.

Table 3: Alternative Transformations of the Aromatic Nitro Group

| Product Functional Group | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Hydroxylamine | Zn / NH₄Cl | Aqueous solution | wikipedia.org |

| Hydroxylamine | Raney Ni, Hydrazine | 0-10 °C | wikipedia.org |

| Azo Compound | Metal Hydrides (e.g., LiAlH₄) | Aprotic solvent | wikipedia.org |

| Hydrazine | Excess Zn metal | - | wikipedia.org |

Mechanistic and Computational Investigations of 1 Nitronaphthalen 2 Yl Triflate Reactivity

Elucidation of Catalytic Cycle Steps in Cross-Coupling Reactions (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgyoutube.comyoutube.comyoutube.com While specific studies on 1-nitronaphthalen-2-yl triflate are not extensively detailed in the provided results, the behavior of aryl triflates in these reactions provides a strong framework for understanding its reactivity.

Oxidative Addition: This is often the initial and rate-determining step where the aryl triflate reacts with a low-valent palladium(0) complex. chemrxiv.orgnih.gov This step involves the cleavage of the carbon-oxygen bond of the triflate and the formation of an arylpalladium(II) complex. berkeley.edunih.gov For aryl triflates, this process can proceed through different mechanisms, including a 3-centered concerted pathway or a nucleophilic displacement pathway. chemrxiv.org Kinetic studies on phenyl triflate have shown that the oxidative addition can be inverse first-order in the supporting ligand concentration, suggesting that ligand dissociation from the palladium(0) complex is a prerequisite for the reaction. berkeley.edu The product of this step is a cationic (σ-aryl)palladium complex. acs.org The choice of ligand and solvent can significantly influence the rate and mechanism of this step. chemrxiv.orgnih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated to form the C-C bond of the final product. youtube.comyoutube.com This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com The stability of the intermediate arylpalladium(II) complex and the nature of the ligands influence the ease of reductive elimination. youtube.com

Role of the Triflate Anion in Facilitating Catalyst Turnover and Reactivity

The triflate group (CF₃SO₃⁻) is an excellent leaving group due to the high stability of the resulting triflate anion. This stability is a key factor in the reactivity of aryl triflates, including this compound, in cross-coupling reactions.

The triflate anion's stability facilitates the initial oxidative addition step by making the carbon-oxygen bond more susceptible to cleavage by the palladium(0) catalyst. chemrxiv.orgnih.gov This is because the energy barrier for the formation of the arylpalladium(II) complex is lowered when a stable anion is displaced.

Electronic and Steric Influence of the Nitro Group on Reaction Pathways and Regioselectivity

The nitro group (–NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the naphthalene (B1677914) ring in this compound. This electronic effect has a profound impact on the reactivity and regioselectivity of cross-coupling reactions.

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic attack. In the context of palladium-catalyzed cross-coupling, the strong electron-withdrawing effect of the nitro group makes the carbon atom attached to the triflate group (C2) more electrophilic. This increased electrophilicity facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. researchgate.net Studies on nitroarenes have shown that they can undergo oxidative addition of the Ar-NO₂ bond, highlighting the activating effect of the nitro group. nih.govrsc.org

The position of the nitro group at C1 also exerts a steric influence on the reaction at the adjacent C2 position. While not extensively detailed in the provided search results for this specific molecule, steric hindrance from substituents ortho to the reacting site can influence the approach of the bulky palladium catalyst and the subsequent steps in the catalytic cycle. nih.govrsc.org

In substrates with multiple potential reaction sites, the electronic and steric properties of substituents like the nitro group are crucial for controlling regioselectivity. nih.gov For instance, in systems with multiple halides or triflates, the site of oxidative addition is often determined by a combination of the inherent reactivity of the leaving group and the electronic activation provided by substituents. researchgate.netrsc.org The presence of an electron-withdrawing group like the nitro group generally directs the coupling to the activated position. researchgate.netacs.org Recent advancements have even shown that nitroarenes themselves can act as coupling partners, where the nitro group is replaced, further demonstrating their unique reactivity. nih.govrsc.orgnih.gov

Density Functional Theory (DFT) Studies and Computational Modeling

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex chemical reactions, including palladium-catalyzed cross-coupling reactions. acs.orgnih.govnih.govdntb.gov.ua These computational methods provide detailed insights into reaction pathways, transition state structures, and the factors controlling reactivity and selectivity.

DFT calculations have been extensively used to model the entire catalytic cycle of Suzuki-Miyaura and other cross-coupling reactions. acs.orgrsc.org These studies allow for the characterization of intermediates and transition states for each elementary step: oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.netnih.gov

For the oxidative addition of aryl triflates, computational studies have helped to distinguish between different possible mechanisms, such as the 3-centered concerted and the nucleophilic displacement pathways. chemrxiv.org By calculating the energy barriers for these different pathways, researchers can predict which mechanism is more likely to be operative under specific conditions. chemrxiv.org

DFT calculations have also been crucial in understanding the role of the base in the transmetalation step. acs.orgresearchgate.net By modeling the interaction of the base with the organoboron reagent and the palladium complex, these studies have provided strong evidence that the formation of a boronate species is a key part of the most favorable reaction pathway. acs.orgresearchgate.netresearchgate.net The calculated energies of intermediates and transition states can be compared with experimental kinetic data to validate the proposed mechanisms. chemrxiv.org

Computational modeling provides valuable insights into the factors that control the catalytic behavior and selectivity of cross-coupling reactions. For instance, DFT studies can explain the chemoselectivity observed in the coupling of substrates with multiple reactive sites, such as chloroaryl triflates. nih.gov By comparing the activation barriers for the oxidative addition at the C-Cl and C-OTf bonds, it is possible to predict which site will react preferentially. nih.gov

The influence of ligands on the catalytic activity can also be rationalized through computational studies. The electronic and steric properties of ligands can be modeled to understand how they affect the stability of intermediates and the energy of transition states throughout the catalytic cycle. nih.govrsc.org This knowledge can guide the rational design of new and more efficient catalysts.

In the case of this compound, DFT studies could be employed to quantify the electronic effect of the nitro group on the energy of the oxidative addition transition state. Furthermore, computational modeling could explore the potential for different reaction pathways and predict the regioselectivity in more complex systems. While specific DFT studies on this compound were not found in the initial search, the extensive literature on computational studies of related aryl triflates and nitroarenes provides a strong foundation for such investigations. researchgate.netnih.gov

Interactive Data Table: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of Aryl Triflates

| Catalytic Step | Description | Key Influencing Factors | Relevant Findings from Studies |

| Oxidative Addition | Cleavage of the Ar-OTf bond and formation of an [Ar-Pd-OTf] complex. | Ligand properties (sterics, electronics), Solvent polarity | Often the rate-determining step. Can proceed via concerted or nucleophilic displacement mechanisms. chemrxiv.orgnih.gov |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the palladium center. | Nature of the organometallic reagent, Base, Additives | Base activation of the organoboron reagent is crucial in Suzuki-Miyaura coupling. acs.orgresearchgate.net |

| Reductive Elimination | Formation of the C-C bond between the two organic groups on palladium, regenerating the Pd(0) catalyst. | Ligand bite angle, Electronic properties of the coupled groups | Final step to release the product and regenerate the catalyst. youtube.comyoutube.com |

Future Research Directions and Synthetic Prospects

Development of More Efficient and Sustainable Catalytic Systems for 1-Nitronaphthalen-2-yl Triflate Transformations

The triflate group in this compound serves as an excellent leaving group, making it a prime candidate for a variety of cross-coupling reactions. Future research will likely focus on developing novel catalytic systems that are not only efficient but also adhere to the principles of green chemistry.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to aryl triflates is well-established. tandfonline.com20.210.105google.com However, there is always a need for more sustainable and cost-effective catalyst systems. Future work could explore the use of earth-abundant, first-row transition metals like nickel and copper as alternatives to palladium. For instance, nickel catalysts have shown promise in the cross-coupling of aryl triflates. nih.gov The development of multimetallic systems, where two different metal catalysts work in concert, could also unlock new reactivity and selectivity. nih.gov

A significant area of development will be the design of ligands that can stabilize the metal center and facilitate challenging transformations. The strong electron-withdrawing nature of the ortho-nitro group in this compound can influence the electronic properties of the triflate-bearing carbon, potentially requiring tailored ligand systems for optimal reactivity. Research into biaryl monophosphine ligands, for example, has led to improved catalytic processes for the conversion of aryl triflates. 20.210.105

The following table outlines potential catalytic systems that could be explored for transformations of this compound, based on established chemistry of aryl triflates.

| Catalyst System | Potential Transformation | Rationale & Future Direction |

| Pd(OAc)₂ / DPPF | Cyanation | A simple and efficient system for cyanation of aryl triflates, future work could focus on lowering catalyst loading and using greener solvents. tandfonline.com |

| [(cinnamyl)PdCl]₂ / AdBrettPhos | Fluorination | This system is effective for fluorinating challenging aryl triflates; research could optimize it for the electron-deficient nitronaphthalene core. 20.210.105acs.org |

| (bpy)Ni / (dppp)Pd | Cross-Ullman Coupling | A multimetallic system that allows for the direct coupling of aryl bromides with aryl triflates, offering a direct route to complex biaryls without the need for organometallic reagents. nih.gov |

| NHC-Pd(II) Complexes | Amination | N-Heterocyclic carbene (NHC) ligands can provide robust and highly active catalysts for the amination of aryl triflates. researchgate.net Future work could explore a wider range of amine coupling partners. |

Exploration of Novel Reactivity Modes for the Concomitant Nitro and Triflate Functionalities

The juxtaposition of a nitro group and a triflate group on the naphthalene (B1677914) core is expected to give rise to unique reactivity. The strong electron-withdrawing nature of the nitro group can significantly impact the reactivity of the adjacent triflate. nih.gov Future research should aim to exploit this electronic interplay to develop novel synthetic methodologies.

One promising avenue is the investigation of reactions where both the nitro and triflate groups participate. For example, tandem reactions could be designed where an initial transformation at the triflate position is followed by a subsequent reaction involving the nitro group, or vice versa. The nitro group itself can act as a leaving group under certain conditions, opening up possibilities for sequential functionalization of the naphthalene ring. nih.govmdpi.com

The electronic nature of the nitro group can also influence the regioselectivity of reactions on the naphthalene ring system. libretexts.org Understanding and controlling this influence will be key to unlocking the full synthetic potential of this compound. The reactivity of the nitro group itself, including its potential for reduction to an amino group or participation in cyclization reactions, adds another layer of synthetic versatility. nih.gov

Research could also delve into the generation of reactive intermediates. For instance, the triflate group could be used to generate an aryne intermediate, with the nitro group influencing the subsequent trapping reactions. The study of such unique reactivity modes will be crucial for the development of novel and efficient methods for the synthesis of highly functionalized naphthalene derivatives. rsc.org

Applications in Asymmetric Catalysis for Enantioselective Syntheses

The development of enantioselective transformations is a major goal in modern organic synthesis, particularly for the preparation of chiral molecules with biological activity. rice.eduyoutube.com this compound, as a prochiral starting material, holds significant potential for applications in asymmetric catalysis.

Future research should focus on the development of chiral catalysts that can differentiate between the two enantiotopic faces of the naphthalene ring system during a cross-coupling reaction at the triflate position. This would allow for the synthesis of chiral, non-racemic naphthalene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The design of chiral ligands will be paramount to achieving high enantioselectivity. Ligands that can create a well-defined chiral pocket around the metal center can effectively control the stereochemical outcome of the reaction. youtube.com The nitro group, with its potential for secondary interactions with the catalyst or reagents, could play a crucial role in enhancing stereocontrol.

Potential asymmetric transformations that could be explored include:

Asymmetric Suzuki-Miyaura coupling: The coupling of this compound with boronic acids using a chiral palladium catalyst could provide access to axially chiral biaryl compounds.

Asymmetric Heck reaction: The reaction with alkenes catalyzed by a chiral palladium complex could lead to the formation of chiral vinylnaphthalenes.

Asymmetric amination: The use of chiral ligands in the amination of this compound could yield enantiomerically enriched aminonaphthalenes.

The successful development of such asymmetric transformations would significantly enhance the synthetic utility of this compound and provide access to a range of valuable chiral building blocks.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability. The integration of reactions involving this compound into flow chemistry platforms represents a promising area for future research.

The use of aryl triflates in flow chemistry has been demonstrated for various transformations, including Heck reactions. acs.org The well-defined reaction parameters and enhanced heat and mass transfer in flow reactors can lead to improved yields and selectivities, especially for highly exothermic or rapid reactions.

Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization, could further accelerate the exploration of the reactivity of this compound. These platforms allow for high-throughput screening of reaction conditions, catalysts, and substrates, enabling the rapid discovery of optimal synthetic protocols.

The table below outlines potential applications of this compound in flow chemistry and automated synthesis.

| Application Area | Potential Advantages | Future Research Focus |

| High-Throughput Screening | Rapid optimization of reaction conditions (temperature, pressure, catalyst, solvent) for cross-coupling reactions. | Development of automated workflows for catalyst and ligand screening. |

| Safe Handling of Reactive Intermediates | In-situ generation and immediate consumption of potentially unstable intermediates. | Investigation of aryne formation and trapping in a continuous flow setup. |

| Telescoped Reactions | Integration of multiple synthetic steps into a single continuous process, avoiding isolation of intermediates. | Designing a flow sequence for the transformation of both the triflate and nitro groups. |

| On-Demand Synthesis | Production of specific functionalized naphthalene derivatives as needed, minimizing waste and storage issues. | Development of robust and scalable flow protocols for key transformations. |

The integration of this compound into these advanced manufacturing platforms will not only enhance the efficiency and safety of its transformations but also facilitate the discovery of new reactivity and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.